molecular formula C8H10O5 B1264376 2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid

2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid

Cat. No. B1264376
M. Wt: 186.16 g/mol
InChI Key: HEWAJTLQEJUAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid is a 2-hydroxydicarboxylic acid that is malic acid in which one of the methylene hydrogens at position 3 has been replaced by a methylidenecyclopropyl group. It has a role as a plant metabolite. It is a 2-hydroxydicarboxylic acid, a member of cyclopropanes and an olefinic compound. It derives from a malic acid.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-Hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid and its derivatives have been explored in the synthesis of complex organic molecules. For instance, the compound has been involved in the synthesis of dicarboxylic acid derivatives using Diels–Alder reactions, crucial for further conversion into anhydrides and half-esters (Ishida et al., 2000). Additionally, structural studies have been conducted to understand the molecular framework of related compounds, as evidenced by the synthesis and structural analysis of dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates, which were characterized using various spectroscopic techniques (Mukovoz et al., 2019).

Biocatalysis and Chemical Production

The compound has shown promise in biocatalysis and the production of industrially relevant chemicals. A notable application is in the synthesis of methacrylic acid from 2-methyl-1,3-propanediol through integrated biotransformation and catalytic dehydration processes (Pyo et al., 2012). Additionally, efficient dehydration of bio-based 2,3-butanediol to produce butanone, an industrially significant compound, has been reported using modified HZSM-5 zeolites, showcasing the compound's utility in green chemical processes (Zhang et al., 2012).

Bio-based Production and Chemical Transformation

There is a significant interest in the bio-based production of chemicals using 2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid and its derivatives. For instance, 3-hydroxypropionic acid, a derivative, is recognized as a valuable platform chemical for producing various industrial compounds. Research has focused on using genetically engineered microorganisms for efficient production processes (Vidra & Németh, 2017). Moreover, the compound has been utilized as a chiral auxiliary and protecting group for boronic acids, demonstrating its versatility in synthesizing functionalized bicyclopropanes (Luithle & Pietruszka, 2000).

properties

Product Name

2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid

InChI

InChI=1S/C8H10O5/c1-3-2-4(3)5(7(10)11)6(9)8(12)13/h4-6,9H,1-2H2,(H,10,11)(H,12,13)

InChI Key

HEWAJTLQEJUAGF-UHFFFAOYSA-N

Canonical SMILES

C=C1CC1C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid
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